molecular formula C16H12O6 B124308 Cajanin CAS No. 32884-36-9

Cajanin

Cat. No.: B124308
CAS No.: 32884-36-9
M. Wt: 300.26 g/mol
InChI Key: ALFNTRJPGFNJQV-UHFFFAOYSA-N
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Description

Cajanin is an isoflavonoid compound extracted from the heartwood of Dalbergia parviflora Roxb. (Leguminosae). It has been studied for its potential therapeutic properties, including anti-inflammatory and anti-melanogenic activities .

Mechanism of Action

Target of Action

Cajanin, an isoflavonoid derived from Dalbergia parviflora Roxb., primarily targets the microphthalmia-associated transcription factor (MITF) and serine-threonine kinase WNK3 . MITF is a key regulator of melanogenesis, controlling the expression of tyrosinase, TRP-1, and Dct . WNK3 is a kinase involved in various cellular processes .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. It down-regulates the mRNA and protein expression levels of MITF and downstream melanogenic enzymes, including tyrosinase, TRP-1, and Dct .

Biochemical Pathways

This compound affects the melanogenesis pathway, which is responsible for melanin production in melanocytes . It also modulates the signaling pathway of CREB and ERK, both of which regulate MITF expression level . In addition, it inhibits the enzymatic activity of WNK3 .

Pharmacokinetics

CAA was found to be quickly absorbed into the bloodstream and distributed rapidly and widely to various tissues . The excretion ratio of CAA in the three main pathways via bile, feces, and urine was only 5.17%, indicating that CAA was quickly and thoroughly metabolized in vivo and excreted mainly as metabolites .

Result of Action

This compound has been shown to suppress melanin synthesis in human melanin-producing cells . It significantly suppressed proliferation in human melanoma MNT1 cells and efficiently diminished melanin content . This compound also exhibits potent anti-inflammatory activity by suppressing the activation and nuclear translocation of the transcription factor NF-κB .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the culture conditions of human melanoma MNT1 cells affected the efficacy of this compound in suppressing melanin synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cajanin involves several steps. Initially, acyl acetate and diketene undergo a condensation reaction to form an intermediate compound. This intermediate is then subjected to alkylation and halogenation reactions, followed by a condensation reaction with an organic phosphine reagent. The final steps involve a Wittig reaction, dehydrocarbylation, and pentanol isoprene conversion, resulting in the formation of this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process is designed to be efficient, with high yield and product purity. This method provides a basis for further research and development of this compound’s pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

Cajanin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFNTRJPGFNJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954540
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32884-36-9
Record name Cajanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32884-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cajanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAJANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QGE5M9QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 - 210 °C
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does cajanin play in melanin synthesis?

A2: this compound demonstrates anti-melanogenic activity by downregulating the expression of microphthalmia-associated transcription factor (MITF) and its downstream melanogenic enzymes, including tyrosinase, TRP-1, and DCT (TRP-2). [] This downregulation is achieved through modulation of the CREB and ERK signaling pathways, which are known regulators of MITF expression. []

Q2: How does this compound exert its anti-inflammatory effects?

A3: this compound exhibits potent anti-inflammatory activity by suppressing the activation and nuclear translocation of the transcription factor NF-κB. [] This suppression is achieved through the phosphorylation of IκB and p65, ultimately hindering the inflammatory cascade. []

Q3: What is the mechanism of action of this compound against vancomycin-resistant Enterococcus (VRE)?

A4: Research suggests that this compound inhibits the phosphotransferase system (PTS) in VRE. [] The PTS plays a crucial role in bacterial nutrient uptake and metabolism. By inhibiting this system, this compound disrupts the normal growth and metabolic functions of VRE, leading to its demise. [] This mechanism of action makes this compound a promising candidate for developing novel anti-VRE drugs.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q5: Is there spectroscopic data available for this compound?

A6: Yes, numerous studies utilize spectroscopic techniques such as NMR, MS, UV, and IR to identify and characterize this compound. [, , , , ] These data are crucial for confirming its structure and purity.

Q6: What are the potential therapeutic applications of this compound?

A6: this compound has demonstrated potential in various therapeutic areas, including:

  • Bone Health: this compound has been shown to increase bone mineral density (BMD), bone biomechanical strength, mineral apposition rate (MAR), and bone formation rate (BFR) in rat models. [] These findings suggest potential for treating conditions like osteoporosis.
  • Hyperpigmentation: The anti-melanogenic properties of this compound, particularly its ability to suppress melanin synthesis, make it a potential candidate for treating hyperpigmentation disorders. []
  • Inflammatory Diseases: The potent anti-inflammatory activity of this compound, mediated through the suppression of NF-κB activation, suggests its potential for treating inflammatory diseases. []
  • Bacterial Infections (VRE): this compound's ability to inhibit the PTS in VRE makes it a promising candidate for developing novel anti-VRE drugs. []

Q7: Are there any studies exploring the bioavailability of this compound?

A8: While specific studies focusing solely on the bioavailability of this compound are not included in the provided research, one study highlights the use of ultrasound-assisted extraction (USAE) from pigeon pea seeds to obtain a this compound-rich extract. [] This technique is considered a greener alternative to conventional methods and aims to improve the extraction yield of bioactive compounds like this compound. [] Further research is needed to determine the bioavailability and optimal delivery methods for this compound.

Q8: How is this compound typically extracted and isolated from plant sources?

A9: this compound is commonly extracted from plant materials like the stem bark of Butea monosperma and the seeds of Cajanus cajan using various solvents like methanol, ethanol, and dichloromethane. [, , , ] Chromatographic techniques, such as column chromatography utilizing silica gel and Sephadex LH-20, are then employed to isolate and purify this compound. []

Q9: Which analytical techniques are used to identify and quantify this compound?

A9: A combination of spectroscopic and chromatographic techniques is used to identify and quantify this compound. These include:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of this compound. [, , ]
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of this compound. [, , ]
  • Ultraviolet-Visible (UV) Spectroscopy: Helps identify the presence of specific functional groups in this compound. [, ]
  • Infrared (IR) Spectroscopy: Further confirms the presence of specific functional groups in this compound. []
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique used to quantify this compound in complex mixtures, such as herbal extracts. []

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